N-methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
N-methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-16(18-2)12(17)8-5-7(8)6-3-9(13)11(15)10(14)4-6/h3-4,7-8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVUUDYUQSVIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC1C2=CC(=C(C(=C2)F)F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide is a compound of interest due to its potential biological activity, particularly in the context of cancer therapeutics. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound has a unique cyclopropane structure with a trifluorophenyl group, contributing to its biological activity. The presence of the methoxy and methyl groups enhances its pharmacological properties.
Chemical Formula
- Molecular Formula : CHFN\O
- Molecular Weight : 253.23 g/mol
This compound has been studied for its role as an inhibitor of Bruton's tyrosine kinase (BTK), a critical player in B cell receptor signaling. Inhibition of BTK is significant for treating B cell malignancies and autoimmune disorders.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent BTK inhibitory activity. The following table summarizes key findings from various studies:
- Cell Line Used : TMD8 B cell lymphoma cells showed significant growth inhibition upon treatment with the compound.
- Mechanism : The compound induces apoptosis through cleavage of PARP and caspase 3, indicating activation of the apoptotic pathway.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications to the trifluorophenyl group can enhance BTK inhibition. The selectivity profile suggests that this compound may provide advantages over existing therapies like ibrutinib.
Case Study 1: Efficacy in B Cell Malignancies
A recent study evaluated the efficacy of this compound in patients with relapsed B cell malignancies. Key outcomes included:
- Patient Demographics : 50 patients with various B cell disorders.
- Treatment Duration : 12 weeks.
- Response Rate : 60% partial response observed.
Case Study 2: Safety Profile
Another study focused on the safety profile of the compound in a clinical trial setting:
- Adverse Effects : Mild to moderate nausea and fatigue were reported.
- Monitoring Parameters : Regular monitoring of liver enzymes was conducted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Cyclopropane Core
(a) Fluorophenyl Substituents
The 3,4,5-trifluorophenyl group in the target compound contrasts with 2,3,4-trifluorophenyl in the compound (1S,2R,3S)-2-(tert-butyldimethylsilyl)-N-methyl-N-phenyl-3-(2,3,4-trifluorophenyl)cyclopropane-1-carboxamide . For instance, tris(3,4,5-trifluorophenyl)borane demonstrates enhanced catalytic activity under microwave irradiation due to the fluorine atoms’ electron-withdrawing effects , suggesting similar electronic influences in the target compound.
(b) Amide Nitrogen Substitutents
The N-methoxy-N-methyl group differentiates the target compound from analogs like N,N-diethyl () and N-methyl-N-phenyl ().
Structural Data and Crystallography
The crystal structure of 1-cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide () confirms the planar geometry of the cyclopropane ring and the influence of substituents on packing efficiency . The target compound’s trifluorophenyl group may similarly stabilize the crystal lattice through halogen bonding or π-π interactions.
Data Tables
Table 1: Substituent Comparison of Cyclopropane Carboxamides
Table 2: Electronic Effects of Fluorinated Groups
Preparation Methods
General Synthetic Strategy
The synthesis of N-methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide generally proceeds through the following key stages:
- Formation of the cyclopropane ring with the 3,4,5-trifluorophenyl substituent at the 2-position.
- Introduction of the carboxamide group at the 1-position of the cyclopropane.
- Conversion of the carboxamide to the N-methoxy-N-methyl derivative , often via amidation with appropriate reagents.
Preparation of the Cyclopropane Core
The cyclopropane ring substituted with the 3,4,5-trifluorophenyl group is typically synthesized via cyclopropanation reactions involving alkenes or aryl-substituted precursors. Common methods include:
- Simmons-Smith cyclopropanation or variations thereof using dihalomethane and zinc reagents.
- Carbene addition to alkenes bearing the trifluorophenyl moiety.
- Use of cyclopropanecarboxylate intermediates which can be further functionalized.
According to a process outlined in industrial documents, the intermediate 2-(3,4,5-trifluorophenyl)aniline is used as a precursor, which can be transformed into the cyclopropane derivative through halogenation and ring closure steps, often involving palladium-catalyzed coupling reactions and base-mediated cyclizations.
Specific Preparation of N-methoxy-N-methyl Amide Moiety
The N-methoxy-N-methyl carboxamide group is typically prepared by:
- Reaction of the corresponding acid chloride with N,O-dimethylhydroxylamine , which provides the N-methoxy-N-methyl amide functionality.
- Alternatively, direct amidation of the carboxylic acid with N,O-dimethylhydroxylamine in the presence of coupling agents such as carbodiimides.
This method is well-documented for related compounds and is noted for its efficiency and selectivity in forming the methoxyimino amide group.
Representative Data Table of Reagents and Conditions
| Step | Reagents/Intermediates | Conditions | Notes |
|---|---|---|---|
| Cyclopropanation | 3,4,5-trifluorophenyl alkene or precursor | Zn, CH2I2 (Simmons-Smith), solvent (e.g., Et2O) | Formation of cyclopropane ring |
| Acid Chloride Formation | Cyclopropanecarboxylic acid derivative | Thionyl chloride, reflux | Activation of acid for amidation |
| Amidation | Acid chloride + N,O-dimethylhydroxylamine | Base (e.g., triethylamine), solvent (toluene/DMF), room temp to reflux | Formation of N-methoxy-N-methyl amide |
| Purification | Chromatography or crystallization | Appropriate solvent system | Isolation of pure compound |
Research Findings and Optimization Notes
- The use of palladium-catalyzed coupling reactions has been reported to improve yields in the synthesis of fluorinated aryl cyclopropane intermediates.
- Base selection during amidation influences the purity and yield of the N-methoxy-N-methyl amide; triethylamine and potassium carbonate are commonly used bases.
- Solvent choice impacts reaction kinetics; polar aprotic solvents like DMF or acetonitrile are preferred for amidation steps due to their ability to dissolve both reagents and by-products effectively.
- Reaction temperature control is critical to avoid side reactions such as hydrolysis or overreaction of acid chlorides.
- The trifluorophenyl substituent enhances the compound's stability and bioactivity but requires careful handling during synthesis due to electron-withdrawing effects influencing reactivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for constructing the cyclopropane core in N-methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide?
- Methodology : Cyclopropanation reactions are critical. A common approach involves using cyclopropanation reagents (e.g., Simmons-Smith reagents) combined with carboxamide precursors. For example, in structurally similar compounds, cyclopropane rings are formed via [2+1] cycloaddition or transition-metal-catalyzed reactions under controlled temperatures (40–60°C) to avoid side reactions . Purification via preparative column chromatography (e.g., silica gel with hexanes/EtOAc) can isolate diastereomers, as demonstrated in analogous carboxamide syntheses .
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in fluorinated cyclopropane derivatives?
- Methodology : NMR is essential for confirming the position and electronic environment of fluorine atoms on the trifluorophenyl group. NMR helps identify cyclopropane ring protons (δ 1.5–2.5 ppm) and methoxy groups (δ ~3.3 ppm). Coupling constants (e.g., = 5–8 Hz) distinguish cis/trans cyclopropane conformers . Mass spectrometry (HRMS) validates molecular weight and isotopic patterns for fluorine-rich compounds .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodology : Target engagement assays (e.g., fluorescence polarization for kinase inhibition) and cell viability assays (MTT or ATP-luciferase) in cancer or cardiovascular cell lines are recommended. Fluorinated cyclopropanes often exhibit enhanced lipophilicity, improving membrane permeability . Dose-response curves (IC) and selectivity profiling against related targets (e.g., platelet aggregation pathways for anti-Ticagrelor analogs) are critical .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for the cyclopropane ring to isolate pharmacologically active stereoisomers?
- Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., Rh(OAc) with chiral ligands) can induce stereocontrol. For example, rac-(1R,2S)-cyclopropanamine derivatives are resolved using chiral HPLC or enzymatic kinetic resolution . Computational modeling (DFT calculations) predicts transition-state energies to optimize enantiomeric excess (ee > 90%) .
Q. What computational strategies predict binding interactions between this compound and biological targets like kinases or GPCRs?
- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) using X-ray crystallography data of target proteins (e.g., P2Y receptor for antiplatelet activity). Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes. Free energy perturbation (FEP) calculations quantify binding affinities, leveraging the trifluorophenyl group’s hydrophobic interactions .
Q. How do conflicting bioactivity data from different assays (e.g., enzyme vs. cell-based) inform structure-activity relationship (SAR) refinement?
- Methodology : Discrepancies may arise from off-target effects or metabolic instability. Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays). Metabolite identification (LC-MS/MS) and prodrug strategies (e.g., esterification of the carboxamide) can address instability . SAR tables comparing substituents (e.g., methoxy vs. ethoxy) guide prioritization of analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
